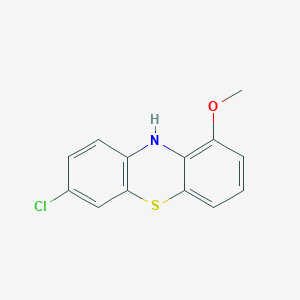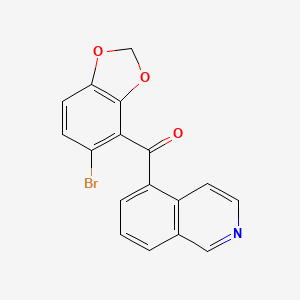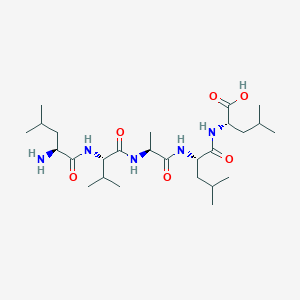
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3,6-dihydro-2H-pyran and an iodoethenyl precursor.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Iodination: The iodoethenyl group is introduced through an iodination reaction, where the precursor reacts with iodine or an iodine-containing reagent under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups, such as alkenes or alkanes.
Substitution: The iodine atom in the iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions result in new compounds with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be used in studies involving biological systems to investigate its effects on cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets and pathways within biological systems. The iodoethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(2-Bromoethenyl)-4-methyl-3,6-dihydro-2H-pyran: Similar structure with a bromoethenyl group instead of an iodoethenyl group.
(2S)-2-(2-Chloroethenyl)-4-methyl-3,6-dihydro-2H-pyran: Contains a chloroethenyl group in place of the iodoethenyl group.
(2S)-2-(2-Fluoroethenyl)-4-methyl-3,6-dihydro-2H-pyran: Features a fluoroethenyl group instead of an iodoethenyl group.
Uniqueness
The uniqueness of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran lies in the presence of the iodoethenyl group, which imparts distinct chemical reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
334706-31-9 |
|---|---|
Molekularformel |
C8H11IO |
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
(2S)-2-(2-iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H11IO/c1-7-3-5-10-8(6-7)2-4-9/h2-4,8H,5-6H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
VXODZZGFXFKRIW-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CCO[C@@H](C1)C=CI |
Kanonische SMILES |
CC1=CCOC(C1)C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


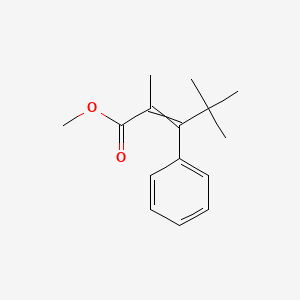
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
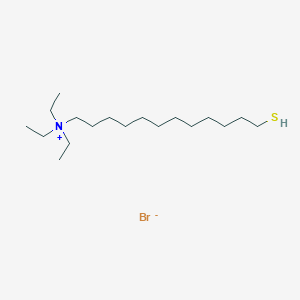

![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
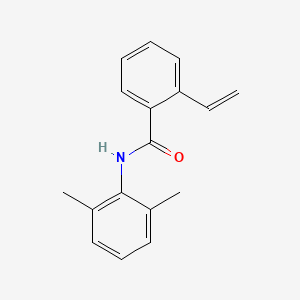
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
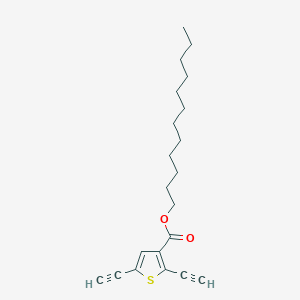
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
